(9S)-9-hydroxy-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-5-one hydrochloride
Description
(9S)-9-Hydroxy-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-5-one hydrochloride is a bicyclic heterocyclic compound featuring a seven-membered cycloheptane ring fused to a pyridine moiety. The (9S) configuration denotes the stereochemistry of the hydroxyl group at position 9, which is critical for its biological activity. This compound serves as a key intermediate in synthesizing rimegepant, a calcitonin gene-related peptide (CGRP) receptor antagonist used for migraine treatment . Its synthesis involves enantioselective reduction of the diketone precursor 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione, leveraging asymmetric catalysis to achieve high chiral purity . The hydrochloride salt form enhances stability and solubility for pharmaceutical applications.
Properties
IUPAC Name |
(9S)-9-hydroxy-6,7,8,9-tetrahydrocyclohepta[b]pyridin-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-8-4-1-5-9(13)10-7(8)3-2-6-11-10;/h2-3,6,9,13H,1,4-5H2;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCONYRUZQOOET-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C=CC=N2)C(=O)C1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=C(C=CC=N2)C(=O)C1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9S)-9-hydroxy-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-5-one hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable pyridine derivative with a cycloheptanone derivative under acidic or basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(9S)-9-hydroxy-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-5-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: Various substituents can be introduced at different positions on the bicyclic ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce functional groups like halogens or alkyl groups .
Scientific Research Applications
(9S)-9-hydroxy-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-5-one hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (9S)-9-hydroxy-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-5-one hydrochloride involves its interaction with specific molecular targets in biological systems. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in key signaling pathways .
Comparison with Similar Compounds
(R)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one Hydrochloride
- Structure : Enantiomer of the target compound with (R)-configuration at C7.
- Synthesis : Similar enantioselective reduction but yields the R-enantiomer, which may exhibit divergent pharmacological profiles .
- Activity : While the S-enantiomer is pharmacologically active in rimegepant, the R-enantiomer is typically less potent due to stereospecific receptor interactions .
(5S,6S,9R)-5-Amino-6-(2,3-Difluorophenyl)-6,7,8,9-Tetrahydro-5H-Cyclohepta[b]pyridin-9-ol
- Structure: Features amino and 2,3-difluorophenyl substituents on the cycloheptapyridine core.
- Activity: The difluorophenyl group enhances lipophilicity and receptor binding affinity, while the amino group may facilitate salt formation for improved bioavailability .
Functional Group Variations
9-Amino-5H-[1]benzopyrano[2,3-b]pyridin-5-one (Compound 4 in )
- Structure: Benzopyrano-fused pyridinone with an amino group at position 8.
- Synthesis : Skraup reaction under acidic conditions (H₂SO₄, 140–150°C) .
- Applications: Potential antimicrobial or anticancer agent due to aromatic amine functionality.
| Property | Target Compound | 9-Amino-Benzopyrano Pyridinone |
|---|---|---|
| Core Structure | Cycloheptapyridine | Benzopyrano-Pyridinone |
| Functional Group | Hydroxyl (C9) | Amino (C9) |
| Bioactivity | Neurological (CGRP antagonist) | Antimicrobial/Cancer (hypothesized) |
Heterocyclic Ring System Comparisons
5-t-Butylethynyl-4-Chloro-2-Methylpyridazin-3(2H)-one (7c, )
- Structure: Pyridazinone ring with bulky t-butylethynyl and chloro substituents.
- Synthesis: Sonogashira coupling or halogen displacement reactions .
- Applications : Agrochemical or antiviral candidate due to halogen and alkyne groups.
| Property | Target Compound | Pyridazinone Derivative (7c) |
|---|---|---|
| Ring System | Cycloheptapyridine | Pyridazinone |
| Key Substituents | Hydroxyl | t-Butylethynyl, Chloro |
| Bioactivity | Neurological | Agrochemical/Antiviral |
Research Findings and Implications
- Enantioselective Synthesis : The target compound’s (9S)-configuration is achieved via asymmetric ketone reduction, critical for its role in rimegepant. Competing carbonyl groups in the precursor complicate selectivity, necessitating optimized catalysts .
- Substituent Effects: Addition of fluorophenyl (e.g., ) or amino groups (e.g., ) alters solubility and target engagement, highlighting structure-activity relationship (SAR) principles.
Biological Activity
(9S)-9-hydroxy-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-5-one hydrochloride, also known as LWD18077, is a compound with potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C10H12ClNO
- CAS Number : 2411180-77-1
- Molecular Weight : 201.66 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C10H12ClNO |
| Molecular Weight | 201.66 g/mol |
| CAS Number | 2411180-77-1 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antioxidant Activity : Studies suggest that this compound exhibits significant antioxidant properties, which may contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells.
- Neuroprotective Effects : Research indicates that it may protect against neurodegenerative conditions by modulating pathways involved in apoptosis and inflammation.
- Antimicrobial Activity : Preliminary studies have shown that the compound possesses antimicrobial properties against certain bacterial strains.
Case Study 1: Neuroprotection
A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in neuronal cell death induced by oxidative stress. The mechanism was linked to the inhibition of reactive oxygen species (ROS) production and enhancement of endogenous antioxidant defenses.
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that this compound exhibited inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.
Summary of Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study Type | Biological Activity | Findings |
|---|---|---|
| Neuroprotection Study | Antioxidant Effects | Reduced neuronal death due to oxidative stress |
| Antimicrobial Study | Antibacterial Activity | MIC of 32 µg/mL against S. aureus |
| In Vivo Study | Neuroprotective Effects | Enhanced cognitive function in models of neurodegeneration |
Q & A
How can enantioselective synthesis of (9S)-9-hydroxy-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-5-one hydrochloride be optimized to achieve high chiral purity despite the structural similarity of its carbonyl groups?
Answer:
The compound contains two carbonyl groups in a cyclohepta[b]pyridine scaffold, where the 9-position carbonyl is sterically and electronically distinct due to proximity to the pyridine nitrogen . To achieve selective reduction:
- Catalyst selection : Use chiral catalysts like (R)-CBS (Corey-Bakshi-Shibata) or enzymatic systems (e.g., ketoreductases) that exploit subtle electronic differences between the carbonyl groups.
- Reaction conditions : Optimize solvent polarity (e.g., THF vs. toluene) and temperature to favor kinetic control. For example, low temperatures (-20°C) may enhance selectivity by slowing non-specific reduction .
- Analytical validation : Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents.
What advanced analytical techniques are recommended to resolve structural ambiguities in derivatives of this compound?
Answer:
Key methodologies include:
- X-ray crystallography : To confirm absolute stereochemistry, as seen in related intermediates like (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol dihydrochloride .
- 2D NMR (COSY, NOESY) : Resolves spatial proximity of protons in the fused cycloheptane-pyridine system, particularly distinguishing axial vs. equatorial hydroxyl orientations .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₁₂ClNO₂ for the hydrochloride salt) and detects impurities .
How can researchers address discrepancies in reported synthetic yields of this compound across different studies?
Answer:
Yield variations often stem from:
- Starting material purity : Impurities in 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione (CAS 39713-40-1) can propagate through reduction steps .
- Workup protocols : Acidic workup (e.g., HCl) may hydrolyze intermediates; alternative isolation methods (e.g., ion-exchange chromatography) can improve recovery .
- Catalyst deactivation : Trace moisture or oxygen can degrade chiral catalysts, necessitating inert-atmosphere techniques .
What computational approaches are suitable for predicting the metabolic stability of this compound in preclinical studies?
Answer:
- Density Functional Theory (DFT) : Models the electronic environment of the hydroxyl group to predict susceptibility to glucuronidation or oxidation.
- Molecular docking : Simulates interactions with cytochrome P450 enzymes (e.g., CYP3A4) using structural analogs like Rimegepant .
- ADMET prediction tools : Software like Schrödinger’s QikProp evaluates logP, solubility, and plasma protein binding based on the compound’s fused bicyclic structure .
How can researchers validate the stereochemical integrity of this compound during scale-up synthesis?
Answer:
- In-process controls (IPC) : Use inline FTIR or Raman spectroscopy to monitor reaction progress and detect racemization.
- Chiral SFC (Supercritical Fluid Chromatography) : Provides rapid ee analysis with higher resolution than HPLC, critical for multi-kilogram batches .
- Crystallization-induced diastereomer resolution : Introduce a chiral counterion (e.g., L-tartaric acid) to preferentially crystallize the (9S)-enantiomer .
What strategies mitigate oxidation of the hydroxyl group during long-term storage of this hydrochloride salt?
Answer:
- Lyophilization : Store as a freeze-dried powder under argon to minimize hydrolytic degradation.
- Antioxidant additives : Include 0.1% (w/w) ascorbic acid or butylated hydroxytoluene (BHT) in formulations .
- Stability-indicating assays : Use accelerated stability studies (40°C/75% RH) with UPLC-MS to track degradation products like the 9-keto derivative .
How does the hydrochloride salt form influence the compound’s solubility and bioavailability compared to the free base?
Answer:
- Solubility : The hydrochloride salt increases aqueous solubility (e.g., >50 mg/mL in pH 1.2 buffer) due to ionic dissociation, critical for oral bioavailability .
- Crystalline vs. amorphous forms : Salt formation often stabilizes a crystalline lattice, reducing hygroscopicity and improving shelf-life compared to amorphous free bases .
- Dissolution testing : Compare intrinsic dissolution rates (IDR) using USP Apparatus II (paddle method) at biorelevant pH (1.2–6.8) .
What in vitro models are appropriate for assessing the compound’s permeability and blood-brain barrier (BBB) penetration?
Answer:
- Caco-2 cell monolayers : Measure apparent permeability (Papp) to predict intestinal absorption.
- PAMPA-BBB assay : Estimates BBB penetration using artificial membranes; low permeability is expected due to the polar hydroxyl and hydrochloride groups .
- MDCK-MDR1 cells : Evaluate P-glycoprotein efflux, which may limit CNS availability for analogs like Rimegepant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
